molecular formula C11H8FN3 B8158801 1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile

1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile

Cat. No.: B8158801
M. Wt: 201.20 g/mol
InChI Key: BLYSNWMNQYOLEU-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenylmethyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile typically involves the condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This reaction is followed by further reactions with 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Multicomponent condensation reactions (MCRs) are also employed as an alternative method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and the application of modern synthetic techniques such as microwave-assisted synthesis and transition-metal catalysis could be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Condensation Reactions: Active methylene compounds in the presence of base catalysts.

Major Products

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, pyrazole derivatives are known to inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways . The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-11-3-1-2-9(4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYSNWMNQYOLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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